

# Commercial Suppliers and Technical Guide for High-Purity (2-Bromoethyl)cyclohexane

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## Compound of Interest

Compound Name: (2-Bromoethyl)cyclohexane

Cat. No.: B041411

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers, key specifications, and applications of high-purity **(2-Bromoethyl)cyclohexane**. The information is intended to assist researchers and professionals in sourcing this versatile reagent and employing it effectively in organic synthesis and drug development workflows.

## Commercial Availability

High-purity **(2-Bromoethyl)cyclohexane** is available from a range of chemical suppliers. The following table summarizes a selection of commercial sources and their typical purity specifications. It is important to note that purity levels and available quantities may vary, and it is recommended to request a certificate of analysis for lot-specific data.

Supplier	Reported Purity	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
Sigma-Aldrich	≥98%	1647-26-3	C <sub>8</sub> H <sub>15</sub> Br	191.11
Thermo Scientific Chemicals (Alfa Aesar)	99%	1647-26-3	C <sub>8</sub> H <sub>15</sub> Br	191.11[1]
Fisher Scientific	99%	1647-26-3	C <sub>8</sub> H <sub>15</sub> Br	191.11
TCI America	>98.0% (GC)	1647-26-3	C <sub>8</sub> H <sub>15</sub> Br	191.11
Fluorochem	95%	1647-26-3	C <sub>8</sub> H <sub>15</sub> Br	191.11
Crysdot LLC	98%	1647-26-3	C <sub>8</sub> H <sub>15</sub> Br	191.11
ChemScene	≥98.0%	1647-26-3	C <sub>8</sub> H <sub>15</sub> Br	191.11[2]
LookChem	95-99% (Varies by supplier)	1647-26-3	C <sub>8</sub> H <sub>15</sub> Br	191.111

## Physicochemical Properties

A summary of the key physical and chemical properties of **(2-Bromoethyl)cyclohexane** is provided in the table below. These values are compiled from various supplier data sheets and chemical databases.

Property	Value
Appearance	Colorless to light yellow liquid[2]
Boiling Point	70-71 °C at 6 mmHg
Density	1.221 g/cm <sup>3</sup>
Refractive Index	1.4885-1.4915 @ 20°C[1]
Flash Point	96 °C (204 °F)
Solubility	Soluble in Chloroform (Sparingly), Ethyl Acetate (Slightly)

## Experimental Protocols

### Synthesis of (2-Bromoethyl)cyclohexane

A common laboratory-scale synthesis of **(2-Bromoethyl)cyclohexane** involves the bromination of 2-cyclohexylethanol using phosphorus tribromide ( $\text{PBr}_3$ )[3].

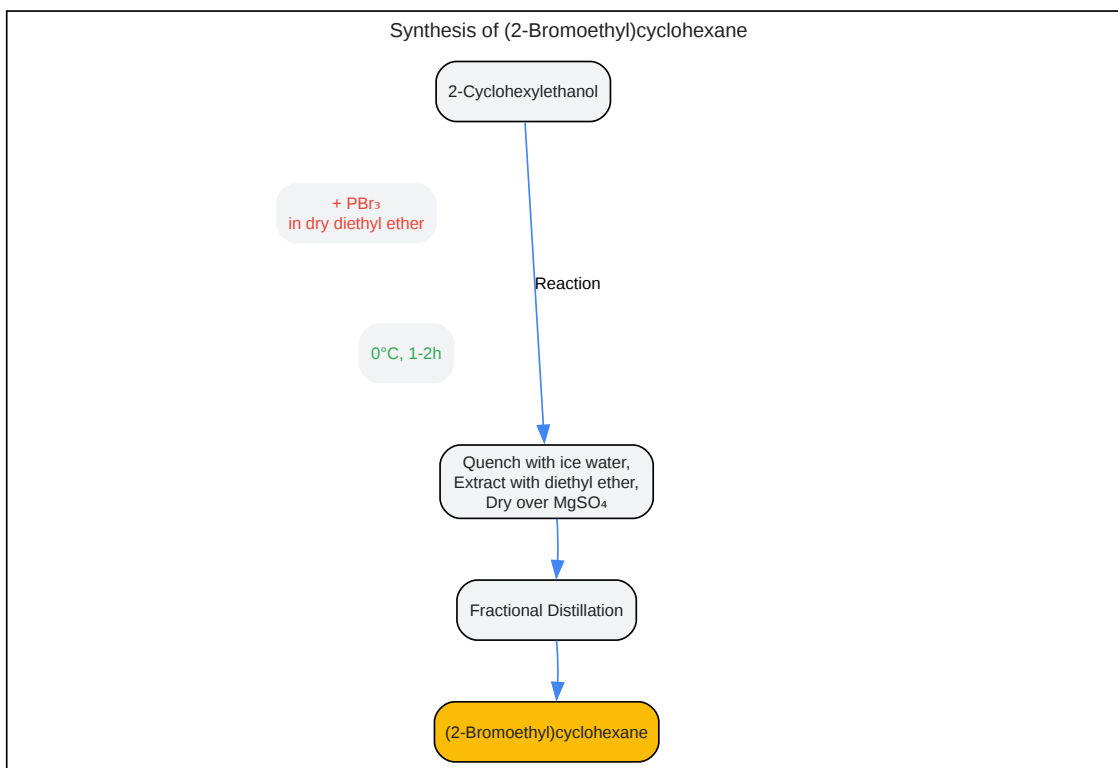
Materials:

- 2-Cyclohexylethanol
- Phosphorus tribromide ( $\text{PBr}_3$ )
- Dry diethyl ether
- Ice water
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Nitrogen gas

Procedure:

- Dissolve 2-cyclohexylethanol in dry diethyl ether in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to  $0^\circ\text{C}$  using an ice bath.
- Add  $\text{PBr}_3$  dropwise to the stirred solution.
- After the addition is complete, continue stirring the reaction mixture for 1-2 hours at  $0^\circ\text{C}$ .
- Slowly quench the reaction by adding ice water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers and dry over anhydrous  $\text{MgSO}_4$ .
- Filter the drying agent and concentrate the organic phase under reduced pressure.

- Purify the crude product by fractional distillation to obtain pure **(2-Bromoethyl)cyclohexane**.



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Caption: Synthetic workflow for **(2-Bromoethyl)cyclohexane**.

## Purity Analysis by Gas Chromatography (GC)

The purity of **(2-Bromoethyl)cyclohexane** is typically determined by gas chromatography.

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Capillary column (e.g., a medium-polarity column).

General Procedure:

- **Sample Preparation:** Prepare a dilute solution of **(2-Bromoethyl)cyclohexane** in a suitable solvent such as hexane or ethyl acetate.
- **Injection:** Inject a small volume (e.g., 1  $\mu$ L) of the sample into the GC.
- **Separation:** Use a suitable temperature program to separate the components. A typical starting point could be an initial temperature of 60°C, held for 1 minute, followed by a ramp to 200°C at 10°C/min.
- **Detection:** Detect the separated components using FID or MS.
- **Analysis:** The purity is calculated based on the relative peak areas in the chromatogram.

## Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can also be used for the analysis of **(2-Bromoethyl)cyclohexane** and its impurities.

Instrumentation:

- HPLC system with a UV detector.
- Reverse-phase column (e.g., Newcrom R1).

Mobile Phase:

- A mixture of acetonitrile (MeCN) and water. Phosphoric acid can be added to improve peak shape. For MS compatibility, formic acid should be used instead of phosphoric acid.

Procedure:

- **Sample Preparation:** Dissolve the sample in the mobile phase.
- **Injection:** Inject the sample onto the column.
- **Elution:** Elute the components with the mobile phase at a constant flow rate.

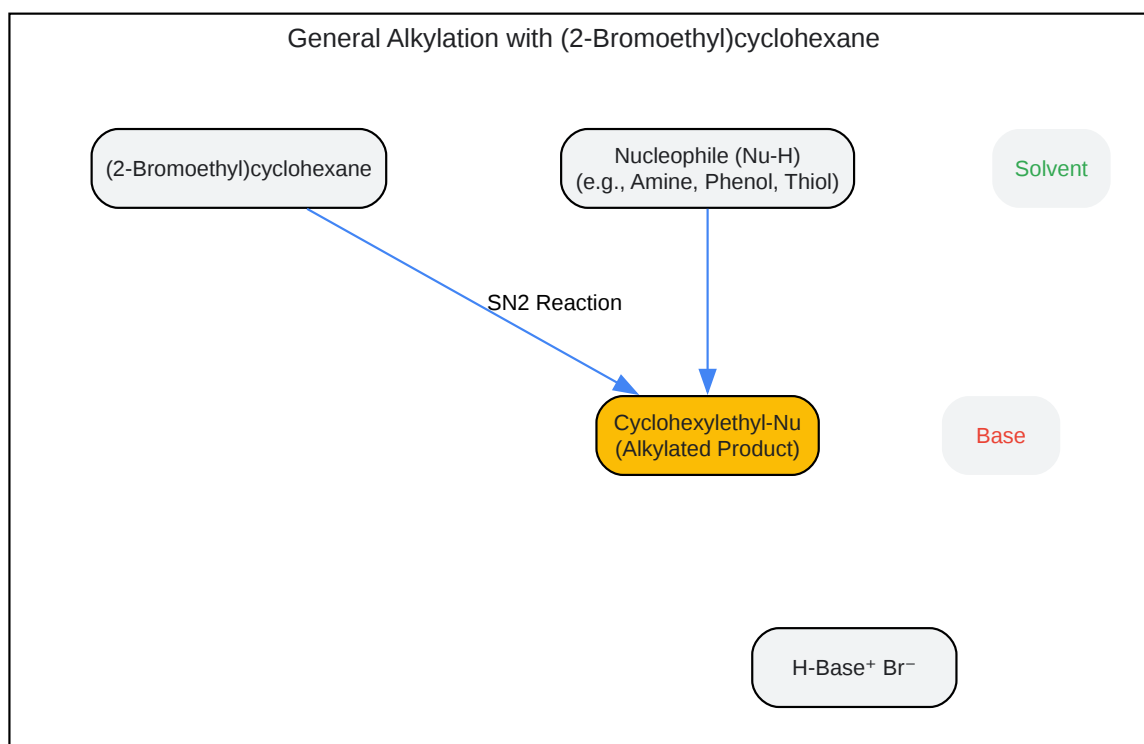
- Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

## Applications in Drug Development

**(2-Bromoethyl)cyclohexane** is a valuable building block in pharmaceutical synthesis, primarily utilized as an alkylating agent to introduce the 2-cyclohexylethyl moiety into target molecules. This functional group can enhance the lipophilicity and modulate the pharmacological properties of drug candidates.

## General Alkylation Workflow

The bromo group in **(2-Bromoethyl)cyclohexane** is a good leaving group, making it susceptible to nucleophilic substitution by a variety of nucleophiles, such as amines, phenols, and thiols. This reactivity is widely exploited in the synthesis of pharmaceutical intermediates.



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Caption: General nucleophilic substitution workflow.

This versatile reactivity allows for the incorporation of the cyclohexylethyl group into a wide range of molecular scaffolds, which is a key strategy in modifying the structure-activity relationship (SAR) of potential drug molecules. For instance, it has been used in the synthesis of immunosuppressive agents and as a precursor for ligands targeting G-protein coupled receptors (GPCRs). The introduction of the non-polar cyclohexyl ring can influence a compound's ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets.

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## References

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